molecular formula C6H7N3O6S B2408749 [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid CAS No. 1046469-57-1

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Cat. No.: B2408749
CAS No.: 1046469-57-1
M. Wt: 249.2
InChI Key: KCMHDTRAOLODSK-UHFFFAOYSA-N
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Description

The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques such as IR and NMR spectroscopy, as well as elemental analysis .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a novel oxygen-rich energetic compound, 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, was obtained by one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, a compound similar to the one , 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, has a high density (1.90 g cm −3), positive heat of formation (0.99 kJ g −1), and positive oxygen balance (24.8%) .

Scientific Research Applications

Organic Corrosion Inhibitors

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid, due to the presence of heteroatoms such as O, S, and N, and π-electrons, might have applications similar to other organic inhibitors used in acidic media. These inhibitors are crucial in industrial cleaning processes of metals, offering protection against metallic dissolution. The heteroatoms in these molecules engage in adsorption processes, making them effective in aggressive acidic solutions (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Synthesis and Structural Studies

The compound might share properties with disulfonyl carbon acids, known to be relatively strong acids pivotal in organic chemistry. Structural and reactivity studies of these acids reveal insights into their proton donor properties, providing valuable knowledge for chemical synthesis and industrial applications. Charge distribution studies and empirical evaluation further elucidate their characteristics (Binkowska, 2015).

Pyrazole Derivatives Synthesis

This compound belongs to the class of pyrazole derivatives, which hold significant importance due to their diverse physical and chemical properties. Such compounds exhibit various biological activities, including antimicrobial, antifungal, antiviral, and herbicidal properties. Synthesis under specific conditions and subsequent characterization reveal the potential applications of these derivatives in different sectors (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Future Directions

The future directions for research on [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid and similar compounds could include further exploration of their pharmacological effects, optimization of their synthesis methods, and investigation of their potential applications in various fields. For instance, some pyrazole derivatives have shown potential as antileishmanial and antimalarial agents , suggesting possible directions for future research.

Properties

IUPAC Name

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O6S/c1-3-5(9(12)13)6(8-7-3)16(14,15)2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHDTRAOLODSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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